Vodobatinib

Overview

Description

Vodobatinib is a novel third-generation tyrosine kinase inhibitor (TKI) that is effective against both wild-type and mutated BCR-ABL1 isoforms. It has limited off-target activity, making it a promising candidate for the treatment of chronic myeloid leukemia (CML) in patients who have failed previous TKI therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vodobatinib involves multiple steps, including the formation of key intermediates and their subsequent coupling. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps .

Industrial Production Methods

Industrial production of this compound likely follows a similar multi-step synthetic route, optimized for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Vodobatinib undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .

Scientific Research Applications

Vodobatinib has several scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition and the development of new TKIs

Biology: Investigated for its effects on cellular signaling pathways and its potential to overcome resistance in cancer cells

Medicine: Primarily used in clinical trials for the treatment of chronic myeloid leukemia, particularly in patients who have failed previous TKI therapies

Industry: Potential applications in the development of new therapeutic agents and the study of drug resistance mechanisms

Mechanism of Action

Vodobatinib exerts its effects by selectively inhibiting the BCR-ABL1 tyrosine kinase, a fusion protein that results from the Philadelphia chromosome translocation. This inhibition blocks the ATP binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This leads to the inhibition of cellular proliferation and induction of apoptosis in leukemic cells .

Comparison with Similar Compounds

Similar Compounds

Imatinib: First-generation TKI, effective but with resistance issues.

Dasatinib: Second-generation TKI, broader spectrum but with off-target effects.

Nilotinib: Second-generation TKI, more selective but with cardiovascular risks.

Ponatinib: Third-generation TKI, effective against T315I mutation but with significant side effects

Uniqueness of Vodobatinib

This compound is unique in its ability to selectively inhibit both wild-type and mutated BCR-ABL1 isoforms with limited off-target activity. This makes it a promising candidate for patients who have failed previous TKI therapies, offering a potential new treatment option with a favorable safety profile .

Biological Activity

Vodobatinib, also known as K0706 or SCO-088, is a novel, third-generation selective BCR-Abl1 tyrosine kinase inhibitor (TKI). It is primarily being developed for the treatment of chronic myeloid leukemia (CML) and has potential applications in neurodegenerative diseases, particularly Parkinson's Disease (PD). This article delves into its biological activity, pharmacokinetics, efficacy in clinical trials, and safety profile.

This compound functions by selectively inhibiting the BCR-Abl1 tyrosine kinase, which is crucial in the pathogenesis of CML. The compound has shown a high affinity for the Abl kinase with an IC50 value of 0.9 nM, significantly lower than that of nilotinib (15-45 nM), indicating superior potency . This high selectivity aims to minimize off-target effects commonly associated with earlier TKIs.

Pharmacokinetics

The pharmacokinetics (PK) of this compound have been extensively studied. In a Phase 1 trial involving healthy volunteers, various doses (48, 192, and 384 mg) were administered. The results indicated that the cerebrospinal fluid (CSF) concentrations of this compound exceeded the IC50 required for c-Abl inhibition:

| Dose (mg) | C_max (nM) | C_avg (nM) |

|---|---|---|

| 48 | 1.8 | Not specified |

| 192 | 11.6 | Not specified |

| 384 | 12.2 | Not specified |

The CSF levels achieved were reported to be 6-8 times greater than the IC50 across the dosing interval . This suggests that this compound has a favorable profile for CNS penetration, which is critical for its application in treating neurodegenerative conditions.

Chronic Myeloid Leukemia

This compound has demonstrated promising efficacy in patients with CML who have failed multiple TKI therapies. In a Phase 1 study involving heavily pretreated CML patients:

- Response Rate : Approximately 66% achieved a major cytogenetic response (MCyR).

- Efficacy by Treatment History : The efficacy was comparable between ponatinib-naïve and ponatinib-treated patients .

The drug has received Orphan Drug Designation from the FDA for CML treatment and is currently undergoing further clinical testing in Phase 2 trials .

Parkinson’s Disease

In addition to its application in CML, this compound is under investigation for its potential neuroprotective effects in PD. The ongoing PROSEEK study aims to assess its safety and efficacy in early-stage PD patients:

- Study Design : A double-blind, placebo-controlled trial enrolling 506 participants across multiple sites.

- Primary Endpoint : Changes in motor function assessed using the Movement Disorders Society Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) Part 3.

- Secondary Goals : Evaluation of disease severity and health-related quality of life .

Preclinical studies have indicated that this compound may mitigate oxidative stress and alpha-synuclein-induced neurodegeneration, which are critical factors in PD pathology .

Safety Profile

This compound has shown a favorable safety profile in clinical trials. Adverse events reported include serious incidents such as fatal intracranial hemorrhage; however, these were rare compared to the overall patient population . The majority of participants tolerated the drug well across various dosing regimens.

Properties

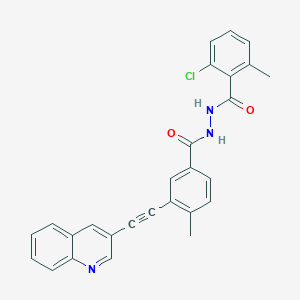

IUPAC Name |

2-chloro-6-methyl-N'-[4-methyl-3-(2-quinolin-3-ylethynyl)benzoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20ClN3O2/c1-17-10-12-22(26(32)30-31-27(33)25-18(2)6-5-8-23(25)28)15-20(17)13-11-19-14-21-7-3-4-9-24(21)29-16-19/h3-10,12,14-16H,1-2H3,(H,30,32)(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOBVMHBVWNVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)NNC(=O)C2=CC(=C(C=C2)C)C#CC3=CC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1388803-90-4 | |

| Record name | Vodobatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1388803904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vodobatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17141 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VODOBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8Q12KU2SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.